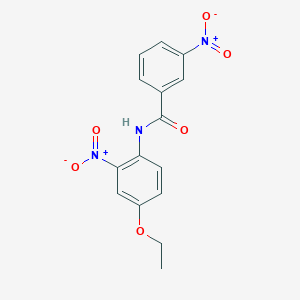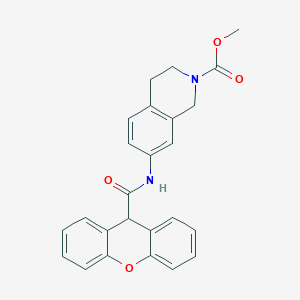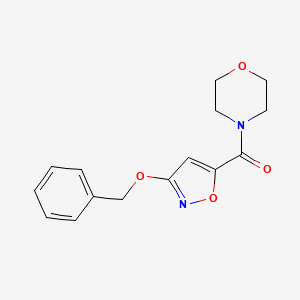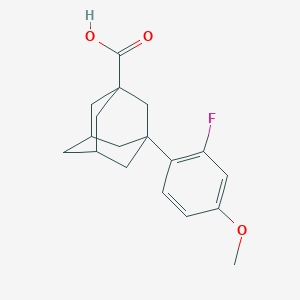![molecular formula C19H21NO4S2 B2953638 4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-7-phenyl-1,4-thiazepane CAS No. 1705505-60-7](/img/structure/B2953638.png)
4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-7-phenyl-1,4-thiazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-7-phenyl-1,4-thiazepane” is a complex organic molecule that contains several functional groups. The 2,3-dihydrobenzo[b][1,4]dioxin moiety is a bicyclic system with an oxygen atom in each ring. The sulfonyl group (-SO2-) is a common functional group that often imparts polarity to the molecule. The phenyl group is a common aromatic ring, and the thiazepane is a seven-membered ring containing a sulfur and a nitrogen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. Without specific literature or experimental procedures, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry can be used to analyze the molecular structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For instance, the sulfonyl group might undergo reactions with nucleophiles, and the aromatic ring might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. These properties could include solubility, melting point, boiling point, polarity, and reactivity .科学的研究の応用
Antitumor and Antimicrobial Activities
The synthesis and evaluation of compounds with sulfonamide moieties have been extensively studied for their potential in treating various diseases due to their biological activities. For example, a study on farnesyltransferase inhibitors demonstrated that compounds with sulfonyl groups possess potent preclinical antitumor activity, leading to the advancement of specific analogs into clinical trials (Hunt et al., 2000). Similarly, sulfonamide derivatives have shown remarkable antimicrobial activities, with some compounds exhibiting antibacterial and antifungal effects comparable to well-known pharmaceuticals (Kumar et al., 2013).
Synthesis and Chemical Transformations
The versatility of sulfonamide-containing compounds is highlighted in their synthesis and chemical transformation studies. Research has explored various synthetic pathways to create structurally diverse molecules with potential applications in drug development and material science. For instance, novel synthesis methods have been developed for benzothiazepines, which are relevant for pharmacological applications (Fülöpová et al., 2015). Additionally, studies on cyclic sulfonamides through Diels-Alder reactions indicate the possibility of creating new therapeutic agents by exploring unique chemical pathways (Greig et al., 2001).
Material Science Applications
Beyond their biological activities, sulfonamide-containing compounds have found applications in material science. For example, the synthesis of sulfonic acid-containing polybenzoxazine for proton exchange membranes in direct methanol fuel cells highlights the potential of these compounds in energy-related applications (Yao et al., 2014). This demonstrates the broad utility of sulfonamide derivatives, extending their impact from pharmaceuticals to advanced materials.
作用機序
Target of Action
Similar compounds have been found to exhibit antimicrobial and antioxidant activities .
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets, leading to antimicrobial and antioxidant effects .
Biochemical Pathways
Similar compounds have been found to exhibit a variety of biological activities, including antimicrobial and antioxidant effects , which suggests that they may affect multiple biochemical pathways.
Pharmacokinetics
A related compound has been found to have high gi absorption, and it is a substrate for p-gp and an inhibitor for cyp2c19, cyp2c9, and cyp3a4 . These properties could potentially impact the bioavailability of the compound.
Result of Action
Similar compounds have been found to exhibit antimicrobial and antioxidant activities , suggesting that they may have a variety of molecular and cellular effects.
Action Environment
It’s worth noting that the stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-7-phenyl-1,4-thiazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S2/c21-26(22,16-6-7-17-18(14-16)24-12-11-23-17)20-9-8-19(25-13-10-20)15-4-2-1-3-5-15/h1-7,14,19H,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDKNXPYNMZCGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-(2-((4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2953559.png)
![2-(naphthalen-1-ylsulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2953560.png)

![Methyl 2-(6-benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/no-structure.png)
![phenyl N-[4-(4-methylpiperazin-1-yl)phenyl]carbamate](/img/structure/B2953565.png)
![hexahydro-1H-4lambda6-[1,2,4]thiadiazino[3,2-c]morpholine-4,4-dione](/img/structure/B2953566.png)
![4-[1-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]morpholine](/img/structure/B2953567.png)
![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2953568.png)
![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 2-acetamido-1,3-thiazole-4-carboxylate](/img/structure/B2953570.png)


